molecular formula C8H17NO B12564495 cis-2-Aminomethyl-1-methyl-cyclohexanol

cis-2-Aminomethyl-1-methyl-cyclohexanol

Katalognummer: B12564495
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: WZVYVHUIYKLCBC-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-2-Aminomethyl-1-methyl-cyclohexanol: is an organic compound with the molecular formula C8H17NO It is a cyclohexanol derivative where the amino and methyl groups are positioned in a cis configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Reduction of Ketones: One common method involves the reduction of 2-methylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonium chloride (NH4Cl). The reaction typically occurs in an alcohol solvent like methanol at room temperature.

    Aminomethylation: Another route involves the aminomethylation of 1-methylcyclohexanol using formaldehyde and an amine source under acidic conditions. This reaction can be catalyzed by acids such as hydrochloric acid (HCl).

Industrial Production Methods: Industrial production methods for cis-2-Aminomethyl-1-methyl-cyclohexanol often involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: cis-2-Aminomethyl-1-methyl-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or other strong acids in an organic solvent.

Major Products:

    Oxidation: 2-Methylcyclohexanone or 2-Methylcyclohexanal.

    Reduction: More saturated cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

cis-2-Aminomethyl-1-methyl-cyclohexanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cis-2-Aminomethyl-1-methyl-cyclohexanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexanol moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    cis-2-Aminomethyl-cyclohexanol: Similar structure but lacks the methyl group.

    cis-2-Benzylamino-cyclohexanol: Contains a benzyl group instead of a methyl group.

    cis-4-Amino-cyclohexanol: Amino group positioned at the 4th carbon instead of the 2nd.

Uniqueness: cis-2-Aminomethyl-1-methyl-cyclohexanol is unique due to the presence of both the amino and methyl groups in a cis configuration, which can influence its reactivity and interaction with biological targets. The specific positioning of these groups can lead to distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

(1S,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(10)5-3-2-4-7(8)6-9/h7,10H,2-6,9H2,1H3/t7-,8-/m0/s1

InChI-Schlüssel

WZVYVHUIYKLCBC-YUMQZZPRSA-N

Isomerische SMILES

C[C@@]1(CCCC[C@H]1CN)O

Kanonische SMILES

CC1(CCCCC1CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.